2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22Cl2N4O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-8-4-7-17(20(18)22)13-23-24-19(27)15-26-11-9-25(10-12-26)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
BXTYTRAJJDJKLA-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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